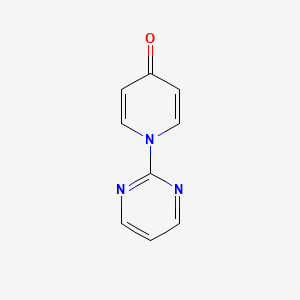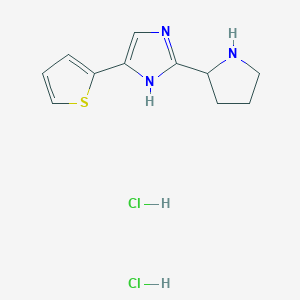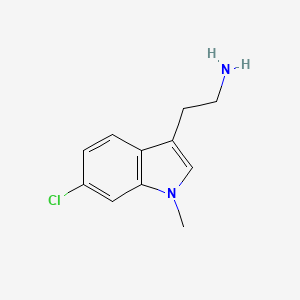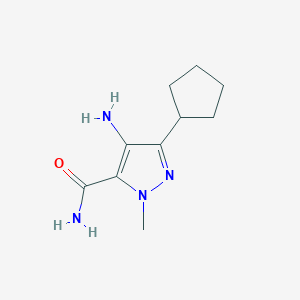![molecular formula C12H13N3O2 B1487818 1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338688-36-0](/img/structure/B1487818.png)
1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound “1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of a 2,4-dimethylphenyl group indicates that it also contains a benzene ring with two methyl groups attached at the 2nd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the triazole ring, the carboxylic acid group, and the 2,4-dimethylphenyl group. The presence of these functional groups would likely result in a highly polar molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboxylic acid group. The triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make it acidic, and the compound would likely be soluble in polar solvents due to the presence of the polar functional groups .科学的研究の応用
Chemistry and Material Science Applications
Tautomeric Equilibrium and Complex Formation : A study by Toda et al. (1988) focused on the equilibrium of tautomers of 1,2,3-triazole and their complex formation with related compounds, providing insights into the stability and reactivity of these structures (Toda et al., 1988).
Synthesis and Transformations : Vereshchagina and Lopyrev (1970) discussed the synthesis and transformation of acids in the 1,2,4-triazole series, highlighting the chemical pathways and derivatives formed from triazole compounds (Vereshchagina & Lopyrev, 1970).
Synthetic Methods Development : Cottrell et al. (1991) described an improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles, extending the scope of the Dimroth Reaction and providing a pathway for synthesizing various triazole derivatives (Cottrell et al., 1991).
Luminescent Properties in Coordination Complexes : Research by Narea et al. (2020) on Zn(II) and Cd(II) supramolecular coordination complexes with triazole ligands revealed interesting luminescent properties, offering potential applications in materials science (Narea et al., 2020).
Pharmaceutical Research
Antioxidant and Urease Inhibition Activities : Khan et al. (2010) synthesized new series of triazole and thiadiazole derivatives, evaluating their antioxidant and urease inhibition activities, which are crucial for understanding their potential therapeutic applications (Khan et al., 2010).
Bacterial and DNA-Cleavage Activities : Reddy et al. (2016) investigated the antibacterial, antioxidant, and DNA-cleavage activities of bis-1,2,3-triazole derivatives, adding to the knowledge of their biological properties (Reddy et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-10(9(2)5-8)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDIZFWKRGCEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)



![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)

![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)


